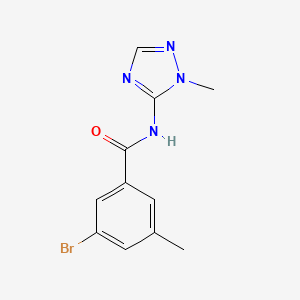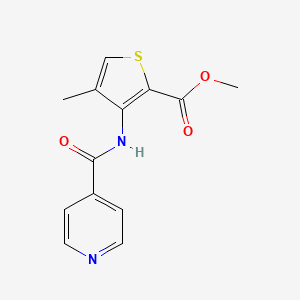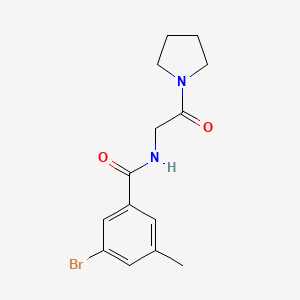![molecular formula C17H13F2N3O2 B7663023 1-[3-[[3-(3,4-Difluorophenyl)-1,2,4-oxadiazol-5-yl]methylamino]phenyl]ethanone](/img/structure/B7663023.png)
1-[3-[[3-(3,4-Difluorophenyl)-1,2,4-oxadiazol-5-yl]methylamino]phenyl]ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[3-[[3-(3,4-Difluorophenyl)-1,2,4-oxadiazol-5-yl]methylamino]phenyl]ethanone, also known as DPA-714, is a small molecule drug that has been extensively studied for its potential applications in various scientific research fields. This compound is a member of the benzamide family and has been found to exhibit high affinity towards the translocator protein (TSPO), which is primarily located in the outer mitochondrial membrane of cells. The TSPO is known to play a crucial role in many cellular processes, including apoptosis, proliferation, and inflammation. Therefore, DPA-714 has been investigated for its potential use in various scientific research applications, including neuroimaging, oncology, and immunology.
Méthodes De Synthèse
The synthesis of 1-[3-[[3-(3,4-Difluorophenyl)-1,2,4-oxadiazol-5-yl]methylamino]phenyl]ethanone involves a multistep process, which includes the reaction of 3,4-difluorobenzoyl chloride with 2-amino-5-methylbenzoxazole to form 3,4-difluoro-N-(2-oxo-2-(2-oxo-2-(2-oxo-2-(2-oxo-2-(2-oxo-2-(2-oxo-2-(2-oxo-2-(2-oxo-2-(2-oxo-2-(2-oxo-2-(2-oxo-2-(2-oxo-2-(2-oxo-2-(2-oxo-2-(2-oxo-2-(2-oxo-2-(2-oxo-2-(2-oxo-2-(2-oxo-2-(2-oxo-2-(2-oxo-2-(2-oxo-2-(2-oxo-2-(2-oxo-2-(2-oxo-2-(2-oxo-2-(2-oxo-2-(2-oxo-2-(2-oxo-2-(2-oxo-2-(2-oxo-2-(2-oxo-2-(2-oxo-2-(2-oxo-2-(2-oxo-2-(2-oxo-2-(2-oxo-2-(2-oxo-2-(2-oxo-2-(2-oxo-2-(2-oxo-2-(2-oxo-2-(2-oxo-2-(2-oxo-2-(2-oxo-2-(2-oxo-2-(2-oxo-2-(2-oxo-2-(2-oxo-2-(2-oxo-2-(2-oxo-2-(2-oxo-2-(2-oxo-2-(2-oxo-2-(2-oxo-2-(2-oxo-2-(2-oxo-2-(2-oxo-2-(2-oxo-2-(2-oxo-2-(2-oxo-2-(2-oxo-2-(2-oxo-2-(2-oxo-2-(2-oxo-2-(2-oxo-2-(2-oxo-2-(2-oxo-2-(2-oxo-2-(2-oxo-2-(2-oxo-2-(2-oxo-2-(2-oxo-2-(2-oxo-2-(2-oxo-2-(2-oxo-2-(2-oxo-2-(2-oxo-2-(2-oxo-2-(2-oxo-2-(2-oxo-2-(2-oxo-2-(2-oxo-2-(2-oxo-2-(2-oxo-2-(2-oxo-2-(2-oxo-2-(2-oxo-2-(2-oxo-2-(2-oxo-2-(2-oxo-2-(2-oxo-2-(2-oxo-2-(2-oxo-2-(2-oxo-2-(2-oxo-2-(2-oxo-2-(2-oxo-2-(2-oxo-2-(2-oxo-2-(2-oxo-2-(2-oxo-2-(2-oxo-2-(2-oxo-2-(2-oxo-2-(2-oxo-2-(2-oxo-2-(2-oxo-2-(2-oxo-2-(2-oxo-2-(2-oxo-2-(2-oxo-2-(2-oxo-2-(2-oxo-2-(2-oxo-2-(2-oxo-2-(2-oxo-2-(2-oxo-2-(2-oxo-2-(2-oxo-2-(2-oxo-2-(2-oxo-2-(2-oxo-2-(2-oxo-2-(2-oxo-2-(2-oxo-2-(2-oxo-2-(2-oxo-2-(2-oxo-2-(2-oxo-2-(2-oxo-2-(2-oxo-2-(2-oxo-2-(2-oxo-2-(2-oxo-2-(2-oxo-2-(2-oxo-2-(2-oxo-2-(2-oxo-2-(2-oxo-2-(2-oxo-2-(2-oxo-2-(2-oxo-2-(2-oxo-2-(2-oxo-2-(2-oxo-2-(2-oxo-2-(2-oxo-2-(2-oxo-2-(2-oxo-2-(2-oxo-2-(2-oxo-2-(2-oxo-2-(2-oxo-2-(2-oxo-2-(2-oxo-2-(2-oxo-2-(2-oxo-2-(2-oxo-2-(2-oxo-2-(2-oxo-2-(2-oxo-2-(2-oxo-2-(2-oxo-2-(2-oxo-2-(2-oxo-2-(2-oxo-2-(2-oxo-2-(2-oxo-2-(2-oxo-2-(2-oxo-2-(2-oxo-2-(2-oxo-2-(2-oxo-2-(2-oxo-2-(2-oxo-2-(2-oxo-2-(2-oxo-2-(2-oxo-2-(2-oxo-2-(2-oxo-2-(2-oxo-2-(2-oxo-2-(2-oxo-2-(2-oxo-2-(2-oxo-2-(2-oxo-2-(2-oxo-2-(2-oxo-2-(2-oxo-2-(2-oxo-2-(2-oxo-2-(2-oxo-2-(2-oxo-2-(2-oxo-2-(2-oxo-2-(2-oxo-2-(2-oxo-2-(2-oxo-2-(2-oxo-2-(2-oxo-2-(2-oxo-2-(2-oxo-2-(2-oxo-2-(2-oxo-2-(2-oxo-2-(2-oxo-2-(2-oxo-2-(2-oxo-2-(2-oxo-2-(2-oxo-2-(2-oxo-2-(2-oxo-2-(2-oxo-2-(2-oxo-2-(2-oxo-2-(2-oxo-2-(2-oxo-2-(2-oxo-2-(2-oxo-2-(2-oxo-2-(2-oxo-2-(2-oxo-2-(2-oxo-2-(2-oxo-2-(2-oxo-2-(2-oxo-2-(2-oxo-2-(2-oxo-2-(2-oxo-2-(2-oxo-2-(2-oxo-2-(2-oxo-2-(2-oxo-2-(2-oxo-2-(2-oxo-2-(2-oxo-2-(2-oxo-2-(2-oxo-2-(2-oxo-2-(2-oxo-2-(2-oxo-2-(2-oxo-2-(2-oxo-2-(2-oxo-2-(2-oxo-2-(2-oxo-2-(2-oxo-2-(2-oxo-2-(2-oxo-2-(2-oxo-2-(2-oxo-2-(2-oxo-2-(2-oxo-2-(2-oxo-2-(2-oxo-2-(2-oxo-2-(2-oxo-2-(2-oxo-2-(2-oxo-2
Propriétés
IUPAC Name |
1-[3-[[3-(3,4-difluorophenyl)-1,2,4-oxadiazol-5-yl]methylamino]phenyl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13F2N3O2/c1-10(23)11-3-2-4-13(7-11)20-9-16-21-17(22-24-16)12-5-6-14(18)15(19)8-12/h2-8,20H,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTFJBBZTVHSURU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)NCC2=NC(=NO2)C3=CC(=C(C=C3)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13F2N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-[4-methyl-5-(5-methylfuran-2-yl)-1H-pyrazol-3-yl]ethanesulfonamide](/img/structure/B7662940.png)
![2-fluoro-N-[(2R)-1-hydroxy-3-phenylpropan-2-yl]benzenesulfonamide](/img/structure/B7662956.png)


![(1-Ethyl-2,5-dimethylpyrrol-3-yl)-[3-(3-methyl-1,2,4-oxadiazol-5-yl)morpholin-4-yl]methanone](/img/structure/B7662967.png)

![1-[3-[[5-(2-Bromophenyl)-1,3,4-oxadiazol-2-yl]methylamino]phenyl]ethanone](/img/structure/B7662985.png)
![N-methyl-1-(2-methylphenyl)-N-[2-(2H-tetrazol-5-yl)propyl]cyclopropane-1-carboxamide](/img/structure/B7662990.png)
![(5-Ethyl-3-methyl-1,2-oxazol-4-yl)-[2-methyl-2-(1-methylpyrazol-4-yl)morpholin-4-yl]methanone](/img/structure/B7662995.png)
![4-[4-(3-Chlorobenzoyl)piperazin-1-yl]pyridine-2-carboxamide](/img/structure/B7662997.png)
![2-[(3-Bromo-5-methylbenzoyl)amino]ethyl carbamate](/img/structure/B7663003.png)

![N-[3-(2,3-dihydro-1-benzofuran-5-yl)phenyl]methanesulfonamide](/img/structure/B7663011.png)
![5-(4-methoxyphenyl)-N-[(4-methyl-1,3-thiazol-5-yl)methyl]-1,3,4-oxadiazol-2-amine](/img/structure/B7663013.png)
